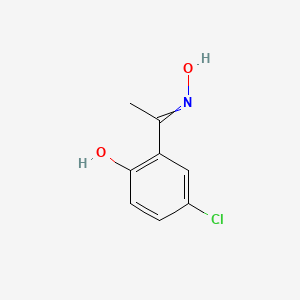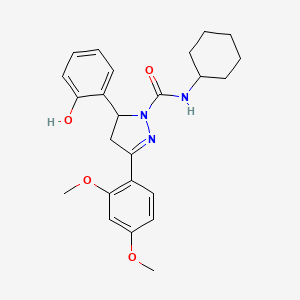![molecular formula C25H23N3O2 B12479656 1-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-methyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one](/img/structure/B12479656.png)
1-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-methyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-methyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one is a complex organic compound that features a benzodiazepine core structure with a carbazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-methyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one typically involves multiple steps. One common approach includes the following steps:
Formation of the Carbazole Moiety: The carbazole unit can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Hydroxypropyl Group: The hydroxypropyl group can be introduced via nucleophilic substitution reactions.
Formation of the Benzodiazepine Core: The benzodiazepine core is typically formed through cyclization reactions involving appropriate amine and carbonyl precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-methyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the benzodiazepine core can be reduced to form alcohols.
Substitution: The carbazole moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Br2, Cl2) and nitrating agents (HNO3).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated carbazole derivatives.
Scientific Research Applications
1-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-methyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of 1-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-methyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with neurotransmitter receptors, enzymes, or ion channels.
Pathways Involved: It may modulate signaling pathways related to neurotransmission, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(N-carbazolyl)benzene: Known for its use in OLEDs.
3,3′-Di(9H-carbazol-9-yl)-1,1′-biphenyl: Another compound used in optoelectronic applications.
1,2,3,4-Tetrahydro-9H-carbazole derivatives: Investigated for their potential therapeutic applications.
Uniqueness
1-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-methyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one is unique due to its combination of a benzodiazepine core with a carbazole moiety, which imparts distinct chemical and biological properties. This combination allows for diverse applications in various fields, making it a compound of significant interest.
Properties
Molecular Formula |
C25H23N3O2 |
|---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
1-(3-carbazol-9-yl-2-hydroxypropyl)-4-methyl-3H-1,5-benzodiazepin-2-one |
InChI |
InChI=1S/C25H23N3O2/c1-17-14-25(30)28(24-13-7-4-10-21(24)26-17)16-18(29)15-27-22-11-5-2-8-19(22)20-9-3-6-12-23(20)27/h2-13,18,29H,14-16H2,1H3 |
InChI Key |
QJMLIWOWMYNYQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N(C(=O)C1)CC(CN3C4=CC=CC=C4C5=CC=CC=C53)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(2-acetamido-1,3-thiazol-4-yl)phenyl]-4-nitrobenzamide](/img/structure/B12479587.png)
![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethyl naphthalene-1-carboxylate](/img/structure/B12479593.png)

![N-(2-chloro-4-nitrophenyl)-2-[(4-chlorophenyl)amino]-3,5-dinitrobenzamide](/img/structure/B12479603.png)

![2-phenyl-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}acetamide](/img/structure/B12479618.png)
![2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide](/img/structure/B12479621.png)
![N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-ethyl-N-(4-fluorophenyl)glycinamide](/img/structure/B12479627.png)
![N-[2-(benzyloxy)-5-bromobenzyl]-4H-1,2,4-triazol-4-amine](/img/structure/B12479631.png)

![2-{[2-(4-tert-butylphenoxy)ethyl]sulfanyl}-1-phenyl-1H-benzimidazole](/img/structure/B12479639.png)
![N~1~-[2-(benzyloxy)-5-bromobenzyl]-1H-tetrazole-1,5-diamine](/img/structure/B12479650.png)
![7-amino-4-hydroxy-5-(quinolin-4-yl)-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B12479652.png)
